Carbamoyl phosphate

Descripción general

Descripción

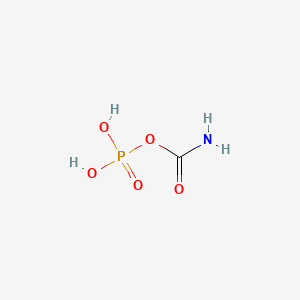

El fosfato de aminocarbonilo dihidrógeno, también conocido como carbamoil fosfato, es un compuesto químico con la fórmula CH₄NO₅P. Es un intermedio esencial en la biosíntesis de pirimidinas y arginina/urea. Este compuesto juega un papel crucial en varias vías metabólicas, particularmente en el ciclo de la urea y la síntesis de nucleótidos de pirimidina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El fosfato de aminocarbonilo dihidrógeno se puede sintetizar químicamente a partir de fosfato dihidrógeno y cianato. La reacción normalmente implica mezclar estos dos reactivos bajo condiciones controladas para formar el producto deseado .

Métodos de producción industrial

En entornos industriales, el fosfato de aminocarbonilo dihidrógeno se produce utilizando métodos enzimáticos. Se utilizan tres clases diferentes de enzimas: carbamoil fosfato sintetasa basada en proteínas de pliegue ATP-grasp, carbamoil fosfato sintetasa similar a la carbamato quinasa de pliegue de quinasa de aminoácido y transcarbamoilasa catabólica. Estas enzimas facilitan la síntesis de fosfato de aminocarbonilo dihidrógeno a partir de precursores más simples .

Análisis De Reacciones Químicas

Tipos de reacciones

El fosfato de aminocarbonilo dihidrógeno experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes productos dependiendo de las condiciones de reacción.

Reducción: Las reacciones de reducción pueden convertirlo en compuestos más simples.

Sustitución: Puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas, como la temperatura y el pH, dependen de la reacción y el producto deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios fosfatos y carbamatos, que son intermediarios importantes en las vías bioquímicas .

Aplicaciones Científicas De Investigación

Biochemical Pathways

Role in Urea Cycle

Carbamoyl phosphate is synthesized from ammonia and bicarbonate through the action of this compound synthetase, playing a crucial role in the urea cycle. This cycle is essential for detoxifying ammonia in mammals, converting it into urea for excretion. The enzyme catalyzes the phosphorylation of bicarbonate and ammonia, yielding this compound, which subsequently enters the cycle to form citrulline .

Pyrimidine Nucleotide Synthesis

In addition to its role in the urea cycle, this compound is vital for pyrimidine nucleotide synthesis. It serves as a precursor for uridine monophosphate (UMP), which is synthesized via the orotate pathway. This pathway is significant for DNA and RNA synthesis, linking this compound directly to genetic material formation .

Clinical Implications

This compound Synthetase Deficiency

Deficiencies in this compound synthetase can lead to severe metabolic disorders, such as hyperammonemia. This condition arises from the inability to detoxify ammonia effectively, resulting in neurological complications and potential lethality if untreated. Genetic mutations affecting this enzyme have been documented, highlighting the importance of this compound in metabolic health .

Hepatocellular Carcinoma

Recent studies have identified a subtype of hepatocellular carcinoma associated with this compound synthetase deficiency. This finding underscores the potential role of impaired nitrogen metabolism in tumorigenesis, suggesting that this compound's functions extend beyond mere metabolic pathways to influence cancer biology .

Experimental Studies

Prebiotic Chemistry Investigations

Research has explored the stability and reactivity of this compound under prebiotic conditions. Studies indicate that while this compound itself may not be a likely prebiotic reagent due to its instability, its decomposition products like cyanate and urea could serve as more stable intermediates in early metabolic pathways .

Enzyme Characterization

Experimental setups have been developed to characterize the activity of this compound synthetase under various conditions. These studies often involve measuring enzyme kinetics and substrate affinities using methods such as spectrophotometry and NMR spectroscopy. Such investigations provide insights into how mutations affect enzyme function and stability, which is crucial for understanding related metabolic disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Urea Cycle | Detoxification of ammonia; conversion to urea for excretion |

| Nucleotide Synthesis | Precursor for uridine monophosphate; essential for DNA/RNA synthesis |

| Metabolic Disorders | Deficiency leads to hyperammonemia; neurological implications |

| Cancer Research | Links between enzyme deficiency and hepatocellular carcinoma |

| Prebiotic Chemistry | Stability studies suggest alternative pathways for early life chemistry |

| Enzyme Kinetics Studies | Investigating effects of mutations on enzyme activity and stability |

Mecanismo De Acción

El fosfato de aminocarbonilo dihidrógeno ejerce sus efectos donando su grupo carbamoil a varias moléculas. Esta donación está facilitada por enzimas como la carbamoil fosfato sintetasa. El compuesto interactúa con objetivos moleculares como la ornitina y el aspartato en las vías del ciclo de la urea y la biosíntesis de pirimidinas .

Comparación Con Compuestos Similares

Compuestos similares

Carbamoyl fosfato: Químicamente idéntico al fosfato de aminocarbonilo dihidrógeno.

Éster mono(formamida) de ácido fosfórico: Similar en estructura y función.

Monoanhídrido carbámico fosfórico: Otro compuesto relacionado con propiedades similares.

Unicidad

El fosfato de aminocarbonilo dihidrógeno es único debido a su doble función tanto en el ciclo de la urea como en la biosíntesis de pirimidinas. Esta doble funcionalidad lo convierte en un compuesto crítico en las vías metabólicas y lo distingue de otros compuestos similares .

Actividad Biológica

Carbamoyl phosphate (CP) is a pivotal compound in various biological processes, particularly in the urea cycle and nucleotide synthesis. Its biological activity is primarily mediated through the enzyme this compound synthetase (CPS), which catalyzes the formation of CP from bicarbonate and ammonia, utilizing ATP as a phosphate donor. This article explores the biological activity of this compound, highlighting its synthesis, enzymatic regulation, physiological significance, and implications in metabolic disorders.

1. Synthesis of this compound

This compound is synthesized in a two-step reaction catalyzed by CPS. The first step involves the phosphorylation of bicarbonate to form carboxyphosphate, followed by the nucleophilic attack of ammonia to yield carbamate. The carbamate is then phosphorylated by another ATP molecule to produce CP:

This reaction is crucial for both the urea cycle and pyrimidine nucleotide synthesis.

2.1 Urea Cycle

In mammals, CP plays a critical role in the detoxification of ammonia through the urea cycle. CPS1, located in the mitochondria of liver cells, catalyzes the first step of this cycle:

- Function : Converts ammonia into urea, facilitating nitrogen excretion.

- Regulation : The enzyme requires N-acetyl-L-glutamate (NAG) as an essential activator. NAG binding induces conformational changes that enhance CPS1 activity significantly.

2.2 Nucleotide Synthesis

CP is also integral to pyrimidine metabolism:

- Pathway : It serves as a precursor for uracil and cytosine nucleotides.

- Significance : The synthesis of nucleotides is vital for DNA and RNA production, impacting cell proliferation and function.

3. Enzymatic Regulation

The activity of CPS is tightly regulated by various factors:

- Allosteric Activation : NAG acts as an allosteric activator, increasing CPS activity substantially when present.

- Inhibitors : High levels of certain amino acids can inhibit CPS activity, demonstrating feedback regulation within metabolic pathways.

4.1 Genetic Disorders

Deficiencies in CPS1 lead to severe metabolic disorders characterized by hyperammonemia:

- CPS1 Deficiency : A genetic condition resulting from mutations in the CPS1 gene, leading to impaired ammonia detoxification.

- Clinical Implications : Patients often present with neurological symptoms due to elevated ammonia levels.

4.2 Pharmacological Insights

Recent studies have explored the potential of compounds like Phomoxanthone A to enhance CPS1 activity:

- Research Findings : Phomoxanthone A significantly increases CPS1 enzymatic activity up to threefold under specific conditions, suggesting therapeutic avenues for conditions linked to CPS dysfunction .

5. Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 157.01 g/mol |

| Enzyme (CPS1) | Requires NAG for activation |

| Reaction Conditions | pH 7.2 - 8.0 |

| Km (for NH3) | Approximately 0.5 mM |

| Km (for bicarbonate) | Approximately 0.3 mM |

6. Conclusion

This compound is a crucial metabolite with significant roles in nitrogen metabolism and nucleotide synthesis. Its synthesis and regulation are essential for maintaining metabolic homeostasis, particularly in detoxifying ammonia through the urea cycle. Ongoing research continues to uncover its potential therapeutic applications and implications in metabolic disorders.

Propiedades

IUPAC Name |

phosphono carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4NO5P/c2-1(3)7-8(4,5)6/h(H2,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQKYPRQEYGKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862253 | |

| Record name | Carbamoyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbamoyl phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

590-55-6 | |

| Record name | Carbamoyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamoyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 590-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAMYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC5KZW01Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbamoyl phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.